

# Spectroscopic and Analytical Profile of Tert-butyl (piperidin-3-ylmethyl)carbamate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Tert-butyl (piperidin-3-ylmethyl)carbamate*

Cat. No.: B121463

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tert-butyl (piperidin-3-ylmethyl)carbamate**, a key building block in medicinal chemistry.<sup>[1]</sup> The information presented herein is intended to support researchers and scientists in the fields of organic synthesis and drug development by providing detailed analytical data and standardized experimental protocols.

## Chemical Structure and Properties

- Chemical Name: **Tert-butyl (piperidin-3-ylmethyl)carbamate**
- Molecular Formula:  $C_{11}H_{22}N_2O_2$ <sup>[2]</sup><sup>[3]</sup>
- Molecular Weight: 214.3 g/mol <sup>[2]</sup>
- Appearance: White to off-white solid<sup>[2]</sup>

## Spectroscopic Data

The following tables summarize the key spectroscopic data for (S)-**Tert-butyl (piperidin-3-ylmethyl)carbamate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.77	brs	1H	NH
2.90-3.03	m	4H	H-2, H-6
2.49-2.56	m	1H	CHbNHBoc
2.20-2.31	m	1H	CHaNHBoc
1.57-1.72	m	3H	H-3, H-5
1.39	s	9H	-OC(CH <sub>3</sub> ) <sub>3</sub>
1.01-1.21	m	2H	H-4

Solvent: CDCl<sub>3</sub>, Frequency: 300MHz[2]Table 2: <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
156.72	C=O (Carbamate)
79.73	-OC(CH <sub>3</sub> ) <sub>3</sub>
51.16	Piperidine C-2
47.46	Methylene (CH <sub>2</sub> NHBoc)
44.99	Piperidine C-6
38.44	Piperidine C-3
29.58	Piperidine C-5
29.03	-OC(CH <sub>3</sub> ) <sub>3</sub>
26.56	Piperidine C-4

Solvent: CDCl<sub>3</sub>, Frequency: 300MHz[2]

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Description of Vibration
3360	N-H Stretch
2972	C-H Stretch (Aliphatic)
1703	C=O Stretch (Carbamate)
1519	N-H Bend
1455	C-H Bend
1365	C-H Bend
1255	C-N Stretch
1172	C-O Stretch

Technique: Pure sample[2]

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Ion
215	[M+H] <sup>+</sup>

Technique: Fast Atom Bombardment (FAB)[2]

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of **Tert-butyl (piperidin-3-ylmethyl)carbamate** was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 300 MHz NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:** The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **$^{13}\text{C}$  NMR Acquisition:** The spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **Tert-butyl (piperidin-3-ylmethyl)carbamate** was placed directly on the diamond crystal of an ATR-FTIR spectrometer.
- **Instrumentation:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The spectrum was collected over a range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ . A background spectrum of the clean ATR crystal was taken prior to the sample measurement.

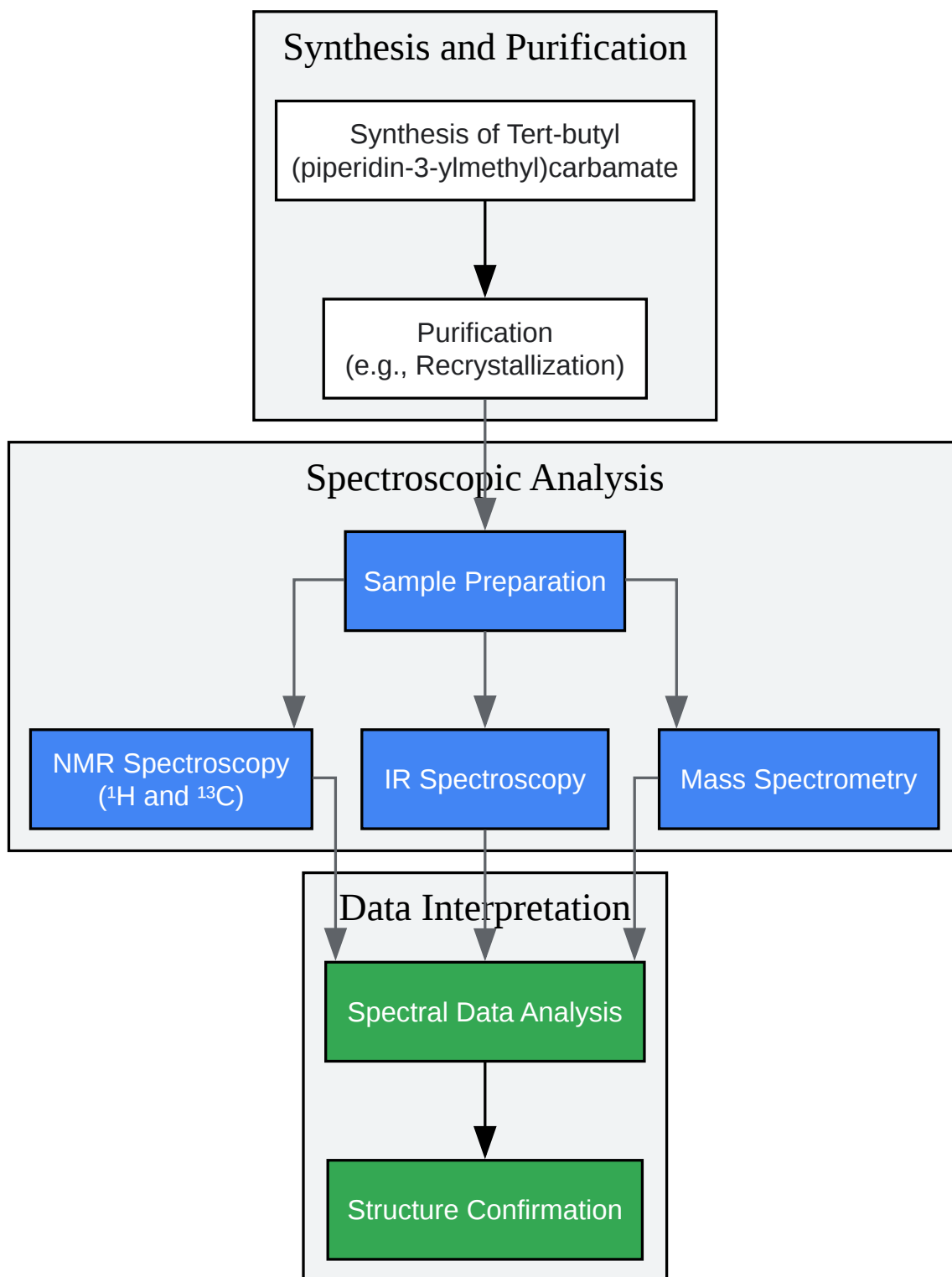
## Mass Spectrometry (MS)

- **Sample Preparation:** A solution of **Tert-butyl (piperidin-3-ylmethyl)carbamate** was prepared in a suitable solvent, such as methanol.
- **Instrumentation:** The mass spectrum was obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
- **Data Acquisition:** The sample was ionized using a high-energy beam of atoms, and the resulting ions were analyzed by the mass spectrometer. The mass-to-charge ratio ( $m/z$ ) of

the molecular ion plus a proton ( $[M+H]^+$ ) was recorded.

## Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Tert-butyl (piperidin-3-ylmethyl)carbamate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. myuchem.com [myuchem.com]
- 2. (S)-Tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 [chemicalbook.com]
- 3. (S)-tert-Butyl (piperidin-3-ylmethyl)carbamate | C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub> | CID 1501847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Tert-butyl (piperidin-3-ylmethyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121463#spectroscopic-data-of-tert-butyl-piperidin-3-ylmethyl-carbamate]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)